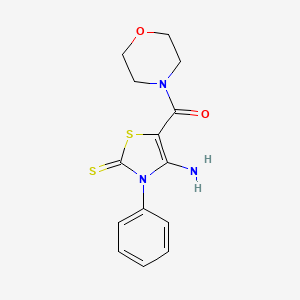![molecular formula C16H18N2O4S2 B5698639 (3-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5698639.png)
(3-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone is a complex organic compound with a molecular formula of C17H21N3O4S2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylamine with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-methoxyphenyl-2-thienylsulfonamide. The next step involves the reaction of this intermediate with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivative.
Reduction: Formation of 2-thienylsulfide derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- (3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone
- (4-Methoxy-2-methylphenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone
Uniqueness
(3-Methoxyphenyl)[4-(2-thienylsulfonyl)piperazino]methanone is unique due to the presence of both methoxyphenyl and thienylsulfonyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(3-methoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-5-2-4-13(12-14)16(19)17-7-9-18(10-8-17)24(20,21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTNRKLQTLNOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)

![4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide](/img/structure/B5698563.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)

![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B5698664.png)
